![molecular formula C12H19NO B1437330 (3-Methoxypropyl)[(3-methylphenyl)methyl]amine CAS No. 1038280-05-5](/img/structure/B1437330.png)
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Overview
Description
“(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” is a chemical compound with the CAS Number: 1038280-05-5 . Its IUPAC name is 3-methoxy-N-(3-methylbenzyl)-1-propanamine .
Molecular Structure Analysis
The molecular structure of “(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” can be represented by the InChI code: 1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” include a molecular weight of 193.29 . The compound’s InChI code is 1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 .Scientific Research Applications
Antimicrobial and Anticoccidial Activity
A study by Georgiadis explored the antimicrobial and anticoccidial activity of a compound structurally related to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. The research highlighted the Michael type addition of an amine to derive compounds that demonstrated significant activity as coccidiostats, providing total protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).
Synthesis and Evaluation of PET Ligands
Kumar et al. synthesized and evaluated a compound closely related to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine as a PET imaging agent for CRF1 receptors. Although the compound demonstrated the ability to penetrate the blood-brain barrier, no significant specific binding was observed, possibly due to rapid metabolism or low density of CRF1 receptors in primate brain (Kumar et al., 2006).
Safety And Hazards
The safety data sheet for a related compound, 3-Methoxypropylamine, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection, use explosion-proof electrical/ventilating/lighting equipment, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMWZZFTGEUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



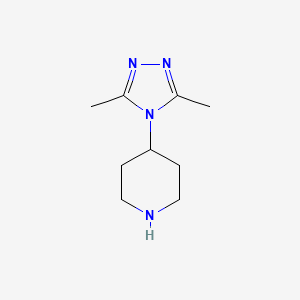
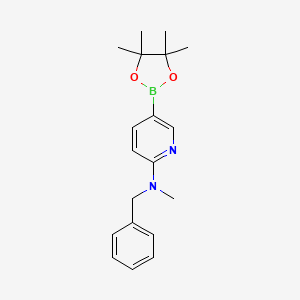

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)



methanone hydrochloride](/img/structure/B1437259.png)
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
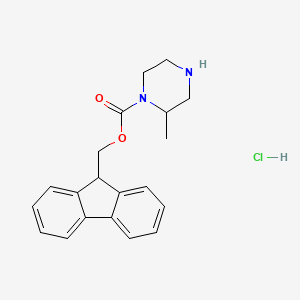
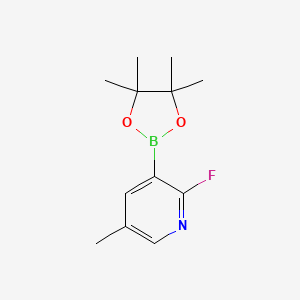
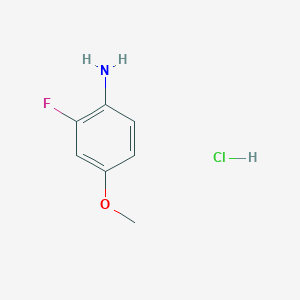
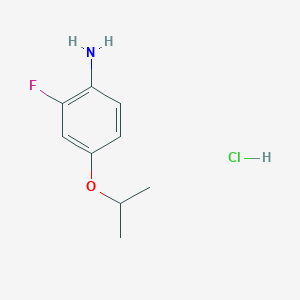
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)